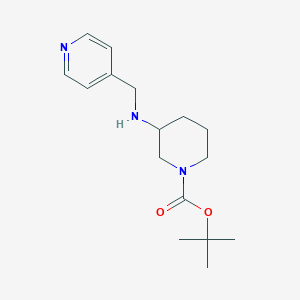

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine

Descripción general

Descripción

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine is a tert-butoxycarbonyl (Boc)-protected piperidine derivative with a pyridin-4-ylmethyl amino substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₆H₂₅N₃O₂, with an average molecular weight of 307.39 g/mol (monoisotopic mass: 307.19) . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic procedures. This molecule is often utilized as a versatile intermediate in medicinal chemistry, particularly in the development of receptor-targeted ligands and prodrugs due to its balanced lipophilicity and hydrogen-bonding capacity .

Métodos De Preparación

The synthesis of 1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine typically involves the following steps:

Protection of the Piperidine Nitrogen: The piperidine ring is first protected by introducing a Boc group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the Pyridin-4-ylmethyl Group: The protected piperidine is then reacted with pyridin-4-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the pyridin-4-ylmethyl group at the 3-position of the piperidine ring.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This step is critical for further functionalization.

Reaction Conditions :

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Example :

-

TFA-mediated deprotection at room temperature yields the primary amine, enabling subsequent alkylation or acylation.

-

Substitution Reactions

The secondary amine participates in nucleophilic substitution with electrophiles such as sulfonyl chlorides or alkyl halides.

Table 1: Substitution Reactions and Yields

Key Findings :

-

Sulfonylation with methanesulfonyl chloride proceeds efficiently under mild conditions .

-

Alkylation reactions require longer reaction times but maintain moderate yields .

Coupling Reactions

The amine group engages in coupling reactions to form amides or heterocycles.

Table 2: Coupling Reactions and Conditions

Mechanistic Insights :

-

Amide bond formation utilizes carbodiimide-based coupling agents (e.g., EDC) for activation .

-

Pyrazole derivatives form via cyclocondensation of β-enamino diketones with hydrazines .

Reductive Amination and Alkylation

The piperidine nitrogen undergoes reductive alkylation with aldehydes/ketones in the presence of reducing agents.

Example :

-

Reaction with formaldehyde and NaBH(OAc)₃ in methanol yields N-methyl derivatives.

Oxidation and Functionalization

While direct oxidation of the piperidine ring is less common, the pyridinylmethyl group can undergo further modifications:

-

Oxidation : DMSO/oxalyl chloride converts alcohols to ketones , though applicability to this compound requires validation.

-

Cross-Coupling : Suzuki-Miyaura coupling (if halogenated derivatives are synthesized).

Biological Activity and Target Interactions

Although beyond pure chemical reactions, the compound’s interactions with biological targets (e.g., GPR119 agonists) involve non-covalent binding via hydrogen bonding and hydrophobic interactions.

Aplicaciones Científicas De Investigación

Chemical Reactions

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine can undergo several key chemical reactions:

- Oxidation : Using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), this compound can be oxidized to form N-oxides.

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the pyridine ring to yield piperidine derivatives.

- Substitution : The Boc group can be substituted by other functional groups through nucleophilic substitution reactions using reagents like trifluoroacetic acid (TFA) .

Chemistry

This compound serves as a versatile intermediate in the synthesis of complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its reactivity and ability to form diverse chemical entities .

Biology

In biological research, this compound has been utilized for studying enzyme inhibitors and receptor ligands. Its structure allows it to interact effectively with various biological targets, making it valuable for investigating molecular pathways involved in diseases .

Industry

The compound is also applied in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties enable its use in creating innovative materials with specific functionalities .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

Enzyme Inhibition

A notable study demonstrated that this compound acts as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a target for anti-cancer therapies. Molecular docking studies indicated that it forms critical hydrogen bonds with the enzyme, enhancing its inhibitory potency .

Antimicrobial Activity

In vitro tests have shown that derivatives of this compound exhibit varying degrees of antibacterial activity, outperforming traditional antibiotics against resistant strains. Additionally, antifungal properties against Candida species have been noted, indicating broad-spectrum antimicrobial potential .

Cancer Research

Preliminary studies evaluated the anticancer properties of this compound, showing promising results in inhibiting cancer cell proliferation. These findings suggest its potential as a therapeutic agent in cancer treatment .

Mecanismo De Acción

The mechanism of action of 1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The pyridin-4-ylmethyl group enhances the compound’s binding affinity to its target, facilitating its biological activity. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues of Amino-Piperidine Derivatives

Notes:

- Positional Isomerism: The 3-substituted pyridinylmethyl group in the target compound contrasts with 4-substituted analogues (e.g., 4-anilino or 4-aminomethyl). This positional difference significantly alters steric and electronic interactions in receptor binding. For example, 4-aminopiperidines in cannabinoid receptor antagonists (e.g., compound 18a–l) exhibit higher CB1 affinity (Ke <100 nM) compared to 3-substituted derivatives, which may prioritize peripheral selectivity .

- Pharmacokinetics: Amino-piperidine cores are prone to rapid metabolism due to hepatic oxidation. However, the pyridinylmethyl group in the target compound may reduce CYP450 interactions compared to anilino or trifluoromethylphenyl substituents (e.g., compound B in showed poor pharmacokinetics due to unmodified amino-piperidine cores) .

Physicochemical Properties

- Solubility: The Boc group in this compound improves organic-phase solubility (logP ~2.5) compared to unprotected analogues. In contrast, 4-Anilino-1-Boc-piperidine has reduced aqueous solubility (λmax = 249 nm) due to extended aromatic conjugation .

- Hydrogen Bonding: The pyridinylmethyl group provides two hydrogen-bond acceptors (N and CH₂), enhancing interactions with polar residues in enzyme active sites. This contrasts with the single hydrogen-bond donor in 4-aminomethyl derivatives .

Actividad Biológica

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine is a compound of significant interest in medicinal chemistry and biological research due to its potential as an enzyme inhibitor and receptor ligand. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound features a Boc (tert-butyloxycarbonyl) protecting group, which provides steric hindrance and stability during synthesis. The pyridin-4-ylmethyl moiety enhances the compound's binding affinity to biological targets, facilitating its interaction with enzymes and receptors.

The compound's mechanism of action involves its selective interaction with specific molecular targets, such as enzymes or receptors. The Boc group allows for controlled reactivity, while the pyridinyl group contributes to the compound's biological activity by enhancing binding interactions. This dual functionality makes it a valuable candidate for drug development.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of various enzymes. For instance, it has shown promise in inhibiting PI3Kδ , a target for anti-cancer therapies. Molecular docking studies suggest that the compound forms critical hydrogen bonds with the enzyme, contributing to its inhibitory potency .

Receptor Binding

The compound also acts as a ligand for several biological receptors. Its structural features enable it to modulate receptor activity, potentially influencing pathways involved in cancer progression and other diseases .

Anticancer Activity

A study focused on piperidine derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. For example, derivatives showed IC50 values in the low micromolar range against MDA-MB-231 triple-negative breast cancer cells, indicating strong anti-proliferative properties .

Structure-Activity Relationship (SAR)

Research involving SAR has demonstrated that modifications in the piperidine structure can significantly affect biological activity. For instance, variations in substituents on the piperidine ring have led to enhanced selectivity and potency against specific cancer types .

Data Table: Biological Activity Overview

Recent Advances and Applications

Recent research has highlighted the compound's potential in developing novel therapeutic agents targeting cancer and other diseases. Its ability to inhibit key signaling pathways positions it as a candidate for further exploration in drug discovery efforts.

Q & A

Basic Research Questions

Q. What are the optimal conditions for introducing the Boc protecting group to the piperidine scaffold in 1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine?

- Methodological Answer : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., DMAP or triethylamine). Reaction monitoring via TLC or LC-MS is critical to avoid overprotection. For sterically hindered amines like 3-N-(Pyridin-4-ylmethyl)-piperidine, extended reaction times (12–24 hours) at 0–25°C may be required. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of unreacted reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm Boc group presence via C=O stretch at ~1680–1720 cm⁻¹ and tert-butyl C-H stretches at ~2970–2880 cm⁻¹.

- NMR : <sup>1</sup>H NMR should show the tert-butyl singlet at ~1.4 ppm (9H) and pyridyl protons at 7.2–8.5 ppm. <sup>13</sup>C NMR detects the Boc carbonyl at ~155 ppm.

- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> expected for C16H24N3O2).

- HPLC-TOF : Assess purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How should researchers handle hygroscopic intermediates during synthesis?

- Methodological Answer : Store intermediates under inert gas (N2 or Ar) in sealed containers with desiccants (e.g., molecular sieves). Use anhydrous solvents (e.g., DCM pre-dried over CaH2) and conduct reactions in flame-dried glassware. For hygroscopic solids like Boc-protected amines, lyophilization or vacuum drying (<0.1 mmHg, 24–48 hours) ensures stability .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the Boc group in this compound under acidic or basic conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model Boc cleavage energetics. For acid sensitivity, simulate protonation at the carbonyl oxygen to assess susceptibility to trifluoroacetic acid (TFA). In basic conditions, evaluate nucleophilic attack on the carbonyl carbon. Pair computational results with experimental validation (e.g., <sup>19</sup>F NMR to track TFA-mediated deprotection) .

Q. What strategies resolve low yields during Boc deprotection in piperidine derivatives?

- Methodological Answer : Low yields often arise from incomplete acid penetration in sterically hindered systems. Solutions include:

- Extended reaction times : 6–12 hours in 20% TFA/DCM.

- Microwave-assisted cleavage : 30–60 minutes at 60–80°C.

- Alternative acids : HCl/dioxane for milder conditions.

Confirm deprotection via loss of Boc signals in <sup>1</sup>H NMR and LC-MS .

Q. How can molecular docking studies guide the design of derivatives targeting nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : Dock this compound into nAChR homology models (e.g., α4β2 subtype) using AutoDock Vina. Focus on pyridyl nitrogen interactions with receptor aromatic residues (e.g., TrpB) and piperidine conformation. Validate predictions with electrophysiology (patch-clamp) or radioligand displacement assays. Adjust substituents (e.g., fluorination) to optimize binding .

Q. What analytical techniques address discrepancies in reported purity values for Boc-protected intermediates?

- Methodological Answer : Combine orthogonal methods:

- HPLC-TOF : Quantify impurities at 0.1% sensitivity.

- GC-MS : Detect volatile byproducts (e.g., tert-butanol).

- Elemental Analysis : Confirm C/H/N ratios (±0.3% tolerance).

Cross-reference with Cambridge Structural Database (CSD) entries for crystallographic validation of purity .

Q. How do solvent polarity and temperature affect the rotational barriers of the pyridylmethyl group?

- Methodological Answer : Use dynamic NMR (DNMR) in varying solvents (DMSO-d6 vs. CDCl3) to measure rotational rate constants (krot). For example, coalescence temperatures in <sup>1</sup>H NMR reveal activation energies (ΔG<sup>‡</sup>). Polar solvents stabilize transition states, lowering ΔG<sup>‡</sup>. Compare with DFT-computed rotational barriers .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Propiedades

IUPAC Name |

tert-butyl 3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUYCRLVNHYWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661554 | |

| Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-97-2 | |

| Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886364-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.